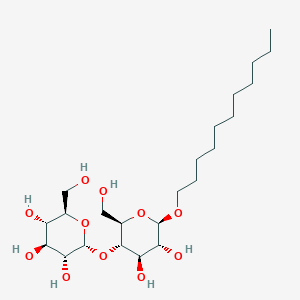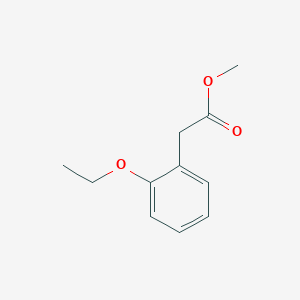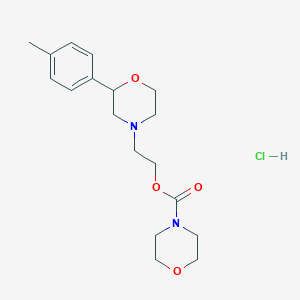
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly used in the field of chemistry and biochemistry for its unique properties and potential applications. In
Wirkmechanismus
The mechanism of action of 4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride is not fully understood. However, it is believed to interact with specific receptors in the body, affecting various biochemical pathways.
Biochemische Und Physiologische Effekte
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as potential anti-cancer activity. It has also been shown to affect the central nervous system, with potential use as an anxiolytic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride in lab experiments is its unique properties and potential applications. However, one limitation is its potential toxicity and the need for careful handling and disposal.
Zukünftige Richtungen
There are many potential future directions for research involving 4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride. Some possible areas of research include further exploration of its anti-inflammatory and anti-cancer properties, as well as its potential use as an anxiolytic agent. Additionally, research could focus on developing safer and more efficient synthesis methods for the compound.
Synthesemethoden
The synthesis of 4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride involves the reaction of 4-methylphenylmorpholine with ethyl chloroformate in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the monohydrochloride salt form of the compound.
Wissenschaftliche Forschungsanwendungen
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride has been widely used in scientific research for various applications. It has been used as a building block for the synthesis of other compounds, such as 4-phenylmorpholine and 4-(4-methylphenyl)-morpholine. It has also been used as a starting material for the synthesis of potential anti-cancer agents.
Eigenschaften
CAS-Nummer |
185759-14-2 |
|---|---|
Produktname |
4-Morpholinecarboxylic acid, 2-(2-(4-methylphenyl)-4-morpholinyl)ethyl ester, monohydrochloride |
Molekularformel |
C18H27ClN2O4 |
Molekulargewicht |
370.9 g/mol |
IUPAC-Name |
2-[2-(4-methylphenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-15-2-4-16(5-3-15)17-14-19(6-12-23-17)7-13-24-18(21)20-8-10-22-11-9-20;/h2-5,17H,6-14H2,1H3;1H |
InChI-Schlüssel |
FSDGZAWQCHYQCV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)CCOC(=O)N3CCOCC3.Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CN(CCO2)CCOC(=O)N3CCOCC3.Cl |
Synonyme |
2-[2-(4-methylphenyl)morpholin-4-yl]ethyl morpholine-4-carboxylate hyd rochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



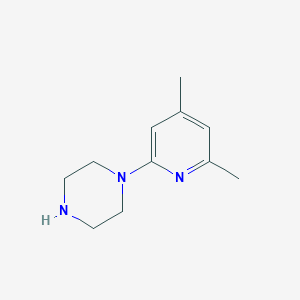
![4'-Chloro[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B68604.png)
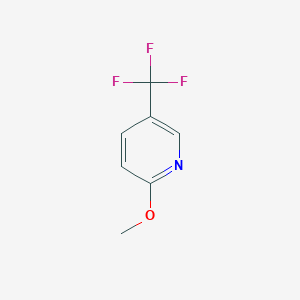
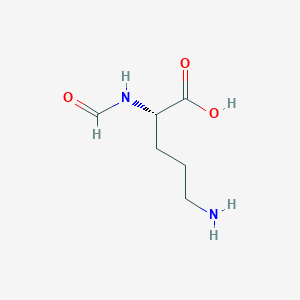
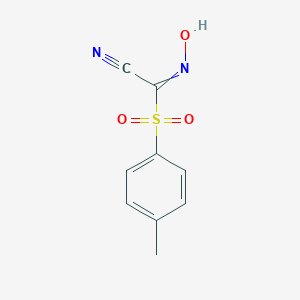
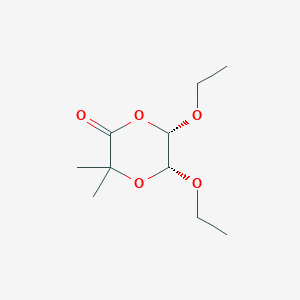
![(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol](/img/structure/B68615.png)
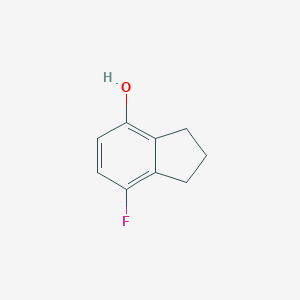
![2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)acetonitrile](/img/structure/B68618.png)
![[2-[(N-methylanilino)methyl]phenyl]boronic acid](/img/structure/B68619.png)
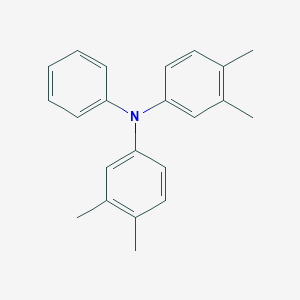
![1-[4-[(3,4-Dichlorobenzyl)oxy]-3-nitrophenyl]ethan-1-one](/img/structure/B68631.png)
